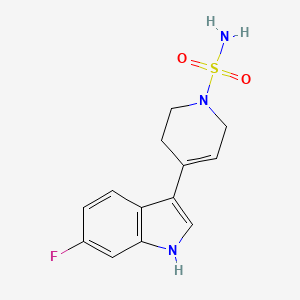![molecular formula C19H16FN3O2 B10835527 2-(2-fluorophenyl)-N-hydroxy-2-[4-(2-methylpyrimidin-5-yl)phenyl]acetamide](/img/structure/B10835527.png)
2-(2-fluorophenyl)-N-hydroxy-2-[4-(2-methylpyrimidin-5-yl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMID29671355-Compound-45a: is a small molecular drug known for its inhibitory effects on histone deacetylase 4 (HDAC4) . This compound has garnered attention due to its potential therapeutic applications in various diseases, particularly those involving epigenetic regulation.
Preparation Methods
The synthetic routes and reaction conditions for PMID29671355-Compound-45a involve multiple steps, including the formation of key intermediates and final product purification. The industrial production methods typically follow these steps:
Formation of Intermediates: The initial steps involve the synthesis of intermediates through reactions such as nucleophilic substitution and condensation.
Cyclization: The intermediates undergo cyclization reactions under controlled conditions to form the core structure of the compound.
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
PMID29671355-Compound-45a: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often using reagents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others, using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Scientific Research Applications
PMID29671355-Compound-45a: has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of histone deacetylase 4 and its effects on gene expression.
Biology: Investigated for its role in modulating epigenetic markers and influencing cellular processes.
Medicine: Explored for potential therapeutic applications in diseases such as cancer, where epigenetic regulation plays a crucial role.
Industry: Utilized in the development of new drugs and therapeutic agents targeting histone deacetylase 4.
Mechanism of Action
The mechanism of action of PMID29671355-Compound-45a involves the inhibition of histone deacetylase 4 (HDAC4) . By inhibiting HDAC4, the compound affects the acetylation status of histones, leading to changes in gene expression. This modulation of gene expression can result in various cellular effects, including the suppression of tumor growth and the induction of cell differentiation.
Comparison with Similar Compounds
PMID29671355-Compound-45a: can be compared with other histone deacetylase inhibitors, such as:
Valproate: Used in the treatment of epilepsy and bipolar disorder.
Sodium phenylbutyrate: Investigated for its potential in treating spinal muscular atrophy.
The uniqueness of PMID29671355-Compound-45a lies in its specific inhibition of histone deacetylase 4, which distinguishes it from other inhibitors that may target multiple histone deacetylases .
Properties
Molecular Formula |
C19H16FN3O2 |
|---|---|
Molecular Weight |
337.3 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-N-hydroxy-2-[4-(2-methylpyrimidin-5-yl)phenyl]acetamide |
InChI |
InChI=1S/C19H16FN3O2/c1-12-21-10-15(11-22-12)13-6-8-14(9-7-13)18(19(24)23-25)16-4-2-3-5-17(16)20/h2-11,18,25H,1H3,(H,23,24) |
InChI Key |
SFXMVIQZYOMYOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=N1)C2=CC=C(C=C2)C(C3=CC=CC=C3F)C(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-methylphenoxy)-4H-imidazo[1,5-a]indole](/img/structure/B10835446.png)

![N-[(1S,9aR)-1-phenyl-2,3,4,6,7,8,9,9a-octahydroquinolizin-1-yl]-2-methoxy-6-methylsulfanyl-4-(trifluoromethyl)benzamide](/img/structure/B10835460.png)
![7-Bromo-5-[3,3-dimethyl-4-(methylsulfonyl)-1-piperazinyl]imidazo[1,5-a]pyridine](/img/structure/B10835466.png)
![[4-[1-hydroxy-2-(7-methyl-6-phenyl-5H-pyrrolo[1,2-c]imidazol-5-yl)ethyl]piperidin-1-yl]-phenylmethanone](/img/structure/B10835470.png)
![N-[[4-[4-(dimethylamino)phenyl]phenyl]methyl]-N-[3-(5-methoxypyridin-3-yl)phenyl]cyclohexanecarboxamide](/img/structure/B10835473.png)
![8-chloro-N-[2-(cyclopropylmethylamino)-2-oxoethyl]-N-[(2-fluorophenyl)methyl]-1-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B10835476.png)
![phenyl N-(5-chloro-4,6-dimethyl-[1,2]oxazolo[5,4-b]pyridin-3-yl)carbamate](/img/structure/B10835478.png)
![3-[6-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]-1-methyl-3,4-dihydro-2H-quinolin-2-yl]benzoic acid](/img/structure/B10835484.png)
![N-hydroxy-7-[pyrazin-2-yl(pyrimidin-5-yl)amino]heptanamide](/img/structure/B10835492.png)
![4-[(dipyridin-2-ylamino)methyl]-N-hydroxybenzamide](/img/structure/B10835499.png)
![methyl (E)-3-[3-[cyclohexanecarbonyl-[deuterio-[2-fluoro-4-(1-methylindazol-5-yl)phenyl]methyl]amino]-5-fluorophenyl]prop-2-enoate](/img/structure/B10835507.png)
![methyl (E)-3-[3-[cyclohexanecarbonyl-[deuterio-[4-[4-(dimethylamino)phenyl]-2-fluorophenyl]methyl]amino]phenyl]prop-2-enoate](/img/structure/B10835519.png)
![(3R,5S,6R,7R,10S,13R,17R)-6-ethyl-10,13-dimethyl-17-[(2R)-4-(2H-tetrazol-5-yl)butan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B10835529.png)
